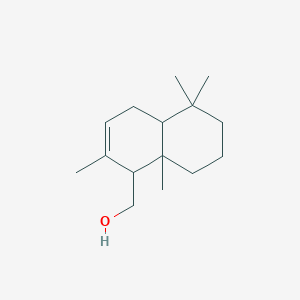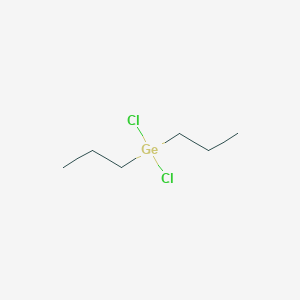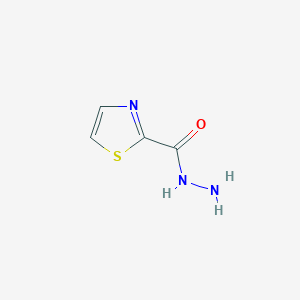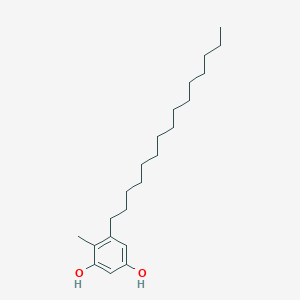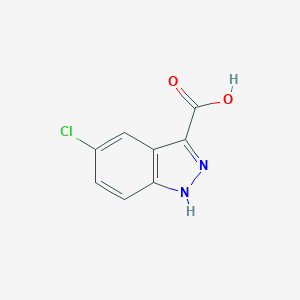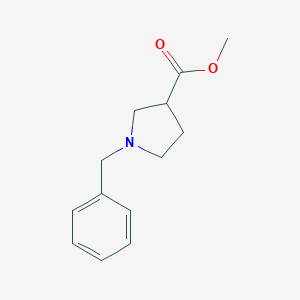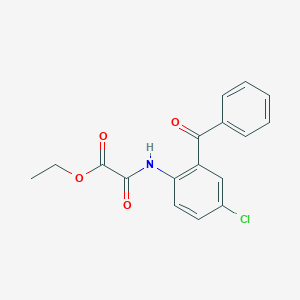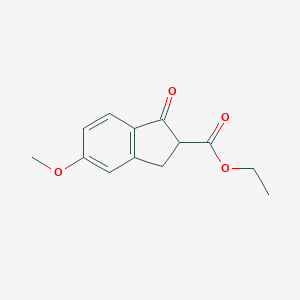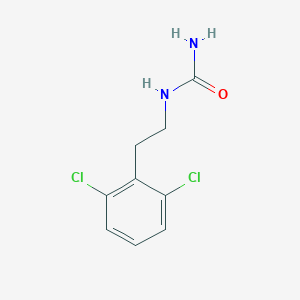
2,6-Dichlorophenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorophenethylurea (DCPU) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPU is a small molecule that is synthesized through a simple and efficient process, making it a popular choice for laboratory experiments.
Applications De Recherche Scientifique
2,6-Dichlorophenethylurea has been used in a variety of scientific research applications, including as a tool to study the mechanism of action of certain enzymes and as a potential therapeutic agent for various diseases. 2,6-Dichlorophenethylurea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
2,6-Dichlorophenethylurea inhibits the activity of enzymes by binding to their active site and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2,6-Dichlorophenethylurea used. 2,6-Dichlorophenethylurea has been shown to be a competitive inhibitor of acetylcholinesterase, meaning that it competes with the substrate for binding to the enzyme's active site.
Biochemical and Physiological Effects:
2,6-Dichlorophenethylurea has been shown to have a variety of biochemical and physiological effects, including an increase in the concentration of neurotransmitters in the brain, a decrease in the activity of certain enzymes, and a decrease in the production of reactive oxygen species. 2,6-Dichlorophenethylurea has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic effects in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Dichlorophenethylurea in lab experiments is its simple and efficient synthesis method. 2,6-Dichlorophenethylurea is also a small molecule, which makes it easy to manipulate and study. However, one limitation of using 2,6-Dichlorophenethylurea is its specificity for certain enzymes, which may limit its use in certain experiments. Additionally, 2,6-Dichlorophenethylurea has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.
Orientations Futures
There are many potential future directions for research on 2,6-Dichlorophenethylurea, including the development of new 2,6-Dichlorophenethylurea derivatives with improved specificity and potency, the use of 2,6-Dichlorophenethylurea as a therapeutic agent for neurodegenerative diseases, and the study of 2,6-Dichlorophenethylurea's effects on other enzymes and biochemical pathways. Additionally, 2,6-Dichlorophenethylurea may have potential uses in the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
2,6-Dichlorophenethylurea is synthesized through a simple and efficient process using 2,6-dichlorophenol and ethyl carbamate. The reaction takes place in the presence of a catalyst and produces 2,6-Dichlorophenethylurea as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Propriétés
Numéro CAS |
17291-86-0 |
|---|---|
Nom du produit |
2,6-Dichlorophenethylurea |
Formule moléculaire |
C9H10Cl2N2O |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-3-8(11)6(7)4-5-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14) |
Clé InChI |
WHCIYAMCNYHKDJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CCNC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



